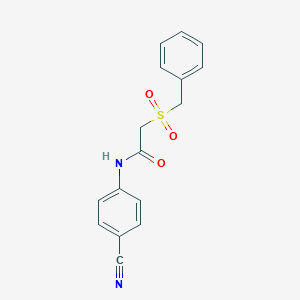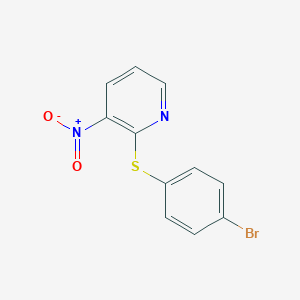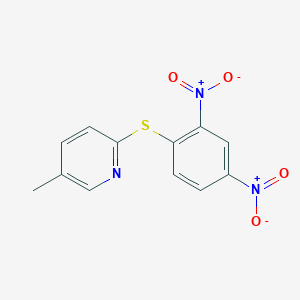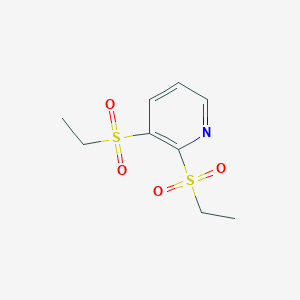
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide, also known as BSCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonyl amides, which have been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In
Mecanismo De Acción
The exact mechanism of action of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. Studies have shown that 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism and energy homeostasis. Additionally, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in regulating gene expression.
Biochemical and Physiological Effects:
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to have several biochemical and physiological effects that make it a promising candidate for therapeutic applications. Studies have shown that 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α, which are involved in the inflammatory response. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in tissue remodeling and repair. Furthermore, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been shown to have antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is its ability to exhibit a range of biological activities, making it a versatile compound for research purposes. Additionally, the synthesis method for 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been optimized to provide high yields, making it readily available for research. However, one of the limitations of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the mechanism of action of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide and its effects on various signaling pathways in the body. Furthermore, studies are needed to investigate the safety and efficacy of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide in animal models and human clinical trials. Overall, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide is a promising compound for therapeutic applications, and further research is needed to fully understand its potential in the field of medicine.
Métodos De Síntesis
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of benzylsulfonyl chloride with 4-cyanophenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and acetyl chloride to yield the final product. This synthesis method has been optimized to provide high yields of 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide and has been used in several studies to produce the compound for research purposes.
Aplicaciones Científicas De Investigación
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to exhibit a range of biological activities that make it a promising candidate for therapeutic applications. Several studies have investigated its anti-inflammatory and analgesic effects, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has also been shown to have anti-tumor effects, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, 2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Nombre del producto |
2-(benzylsulfonyl)-N-(4-cyanophenyl)acetamide |
|---|---|
Fórmula molecular |
C16H14N2O3S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-benzylsulfonyl-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H14N2O3S/c17-10-13-6-8-15(9-7-13)18-16(19)12-22(20,21)11-14-4-2-1-3-5-14/h1-9H,11-12H2,(H,18,19) |
Clave InChI |
MYTGOBKLWQXZFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C#N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine](/img/structure/B215361.png)
![2-[(3,4-Dichlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B215362.png)
![2-[(4-Bromo-3-methylphenyl)sulfanyl]-5-nitropyridine](/img/structure/B215365.png)
![2-[(3,5-Dichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215366.png)
![6-[(2,4,5-Trichlorophenyl)sulfanyl]-3-pyridinamine](/img/structure/B215367.png)
![2-[(2,4,5-Trichlorophenyl)thio]-3-pyridinamine](/img/structure/B215368.png)


![5-[(3,5-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215374.png)
![4-nitro-1-methyl-5-[(3-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215377.png)
![2-[(3-Amino-2-pyridinyl)sulfanyl]-5-nitro-3-methylpyridine](/img/structure/B215381.png)
![5-[(3,4-dichlorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215383.png)

![3-Nitro-2-[(5-methyl-2-pyridinyl)sulfanyl]pyridine](/img/structure/B215387.png)